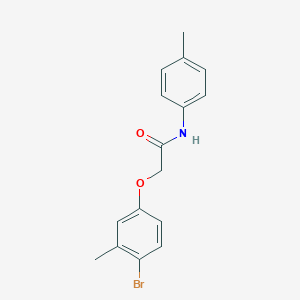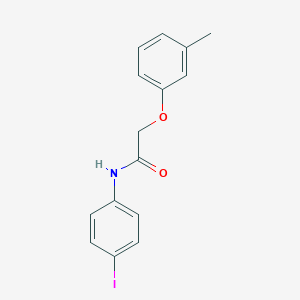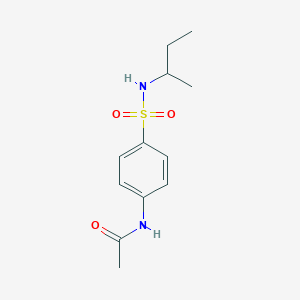![molecular formula C9H13N3O3 B269521 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine, commonly known as MOM, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. MOM has been shown to have a range of effects on biological systems, including its ability to act as an inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of MOM is not fully understood, but it is thought to act as an inhibitor of certain enzymes. Specifically, MOM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a range of effects on biological systems.
Biochemical and Physiological Effects:
MOM has been shown to have a range of biochemical and physiological effects. Some of the key effects include its ability to increase the levels of acetylcholine in the brain, its potential as a therapeutic agent for various diseases, and its ability to act as an inhibitor of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using MOM in laboratory experiments is its ability to act as an inhibitor of certain enzymes. This can be useful for studying the role of these enzymes in biological systems. However, there are also some limitations to using MOM in laboratory experiments. For example, the compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on MOM. Some of the key areas of interest include its potential as a therapeutic agent for various diseases, its use as a tool for studying biological systems, and its ability to act as an inhibitor of certain enzymes. Additionally, further research is needed to fully understand the mechanism of action of MOM and its potential effects on biological systems.
Méthodes De Synthèse
MOM can be synthesized using a variety of methods, including the reaction of 3-methyl-5-(morpholin-4-yl)-1,2,4-oxadiazole with acetic anhydride. This reaction results in the formation of MOM, which can then be purified using standard laboratory techniques.
Applications De Recherche Scientifique
MOM has been extensively studied for its potential applications in scientific research. Some of the key areas of research include its ability to act as an inhibitor of certain enzymes, its potential as a therapeutic agent for various diseases, and its use as a tool for studying biological systems.
Propriétés
Nom du produit |
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine |
|---|---|
Formule moléculaire |
C9H13N3O3 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C9H13N3O3/c1-7-10-8(15-11-7)6-9(13)12-2-4-14-5-3-12/h2-6H2,1H3 |
Clé InChI |
VWJRAEYKOWHOMM-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)CC(=O)N2CCOCC2 |
SMILES canonique |
CC1=NOC(=N1)CC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate](/img/structure/B269443.png)
![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)



![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)